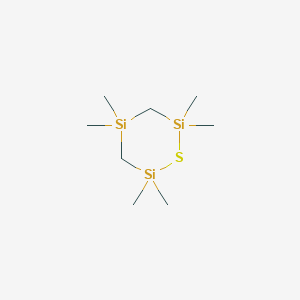![molecular formula C15H17N3O4 B14360220 Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate CAS No. 90460-18-7](/img/structure/B14360220.png)
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate is a chemical compound with a complex structure that includes a pyrazole ring and an aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by esterification with dimethyl butanedioate. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Dimethyl fumarate: Known for its use in treating multiple sclerosis.
Dimethyl 2,3-dihydroxybutanedioate: Used in organic synthesis.
Uniqueness
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate is unique due to its specific structure, which combines a pyrazole ring with an aminophenyl group
特性
CAS番号 |
90460-18-7 |
|---|---|
分子式 |
C15H17N3O4 |
分子量 |
303.31 g/mol |
IUPAC名 |
dimethyl 2-[1-(2-aminophenyl)pyrazol-3-yl]butanedioate |
InChI |
InChI=1S/C15H17N3O4/c1-21-14(19)9-10(15(20)22-2)12-7-8-18(17-12)13-6-4-3-5-11(13)16/h3-8,10H,9,16H2,1-2H3 |
InChIキー |
VMWMJWIOSUFKEP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C1=NN(C=C1)C2=CC=CC=C2N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


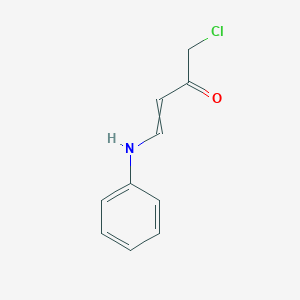
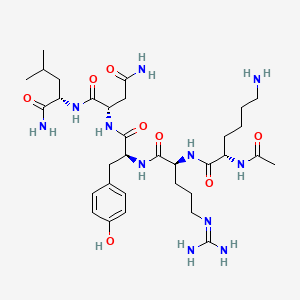
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
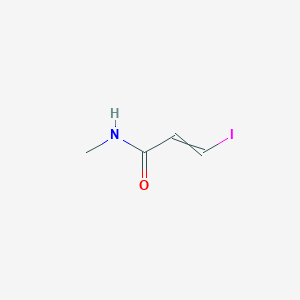
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
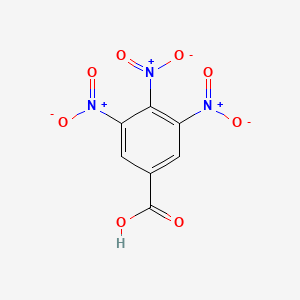
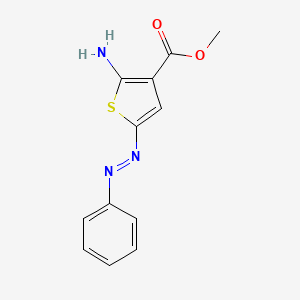
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
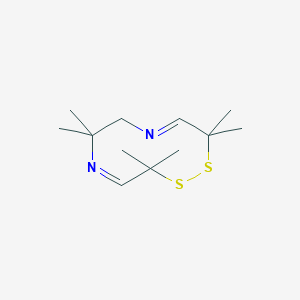
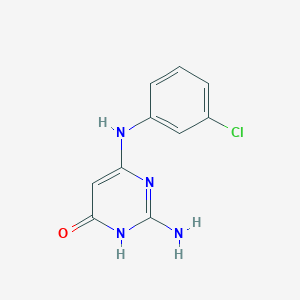

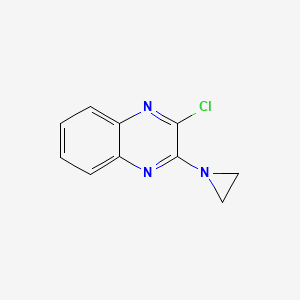
![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)
